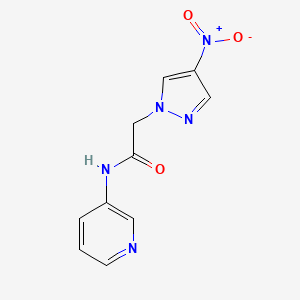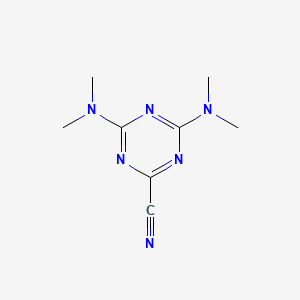![molecular formula C24H23N5S2 B11494687 3-phenyl-7-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11494687.png)
3-phenyl-7-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-7-{4-[(2E)-3-Phenylprop-2-en-1-yl]piperazin-1-yl}-2H,3H-[1,3]thiazolo[4,5-d]pyrimidine-2-thione is a complex heterocyclic compound that has garnered interest due to its potential pharmacological properties. This compound features a thiazolopyrimidine core, which is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-7-{4-[(2E)-3-Phenylprop-2-en-1-yl]piperazin-1-yl}-2H,3H-[1,3]thiazolo[4,5-d]pyrimidine-2-thione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Pyrimidine Ring Construction: The thiazole intermediate is then reacted with appropriate amidines or guanidines to form the thiazolopyrimidine core.
Piperazine Substitution: The piperazine moiety is introduced through nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.
Phenylprop-2-en-1-yl Group Addition: The final step involves the addition of the phenylprop-2-en-1-yl group via a Heck reaction or similar coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-7-{4-[(2E)-3-Phenylprop-2-en-1-yl]piperazin-1-yl}-2H,3H-[1,3]thiazolo[4,5-d]pyrimidine-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the thione group to form a thiol derivative using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
3-Phenyl-7-{4-[(2E)-3-Phenylprop-2-en-1-yl]piperazin-1-yl}-2H,3H-[1,3]thiazolo[4,5-d]pyrimidine-2-thione has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its neuroprotective and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 3-Phenyl-7-{4-[(2E)-3-Phenylprop-2-en-1-yl]piperazin-1-yl}-2H,3H-[1,3]thiazolo[4,5-d]pyrimidine-2-thione involves interaction with various molecular targets and pathways:
Molecular Targets: The compound may target enzymes and receptors involved in inflammation and cell proliferation.
Pathways Involved: It may inhibit the NF-kB inflammatory pathway and reduce oxidative stress by modulating the activity of antioxidant enzymes.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidine Derivatives: Compounds with similar core structures but different substituents.
Piperazine Derivatives: Compounds featuring the piperazine moiety with various functional groups.
Phenylprop-2-en-1-yl Derivatives: Compounds with similar side chains but different core structures.
Uniqueness
3-Phenyl-7-{4-[(2E)-3-Phenylprop-2-en-1-yl]piperazin-1-yl}-2H,3H-[1,3]thiazolo[4,5-d]pyrimidine-2-thione is unique due to its combination of a thiazolopyrimidine core, piperazine moiety, and phenylprop-2-en-1-yl group, which together contribute to its diverse biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C24H23N5S2 |
|---|---|
Molecular Weight |
445.6 g/mol |
IUPAC Name |
3-phenyl-7-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-[1,3]thiazolo[4,5-d]pyrimidine-2-thione |
InChI |
InChI=1S/C24H23N5S2/c30-24-29(20-11-5-2-6-12-20)23-21(31-24)22(25-18-26-23)28-16-14-27(15-17-28)13-7-10-19-8-3-1-4-9-19/h1-12,18H,13-17H2/b10-7+ |
InChI Key |
KVVOJVPKTJIVNE-JXMROGBWSA-N |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C3=NC=NC4=C3SC(=S)N4C5=CC=CC=C5 |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C3=NC=NC4=C3SC(=S)N4C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B11494614.png)
![2-amino-4-(4-methoxyphenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B11494629.png)
![3-(4-methoxyphenyl)-N-{1-[4-(4-methylpiperazin-1-yl)phenyl]ethyl}-1,2-oxazole-5-carboxamide](/img/structure/B11494633.png)
![1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-(4-phenyl-1,3-thiazol-2-yl)piperazine](/img/structure/B11494640.png)
![N-(4-fluorophenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B11494652.png)

![N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B11494662.png)

![ethyl 4-[({[1-(2,4-dichlorobenzyl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11494670.png)
![N-(1,1,1,3,3,3-hexafluoro-2-{2-[(furan-2-ylmethyl)amino]-4,4-dimethyl-6-oxocyclohex-1-en-1-yl}propan-2-yl)pyridine-4-carboxamide](/img/structure/B11494684.png)
![N,3-dibenzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B11494688.png)
![2-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11494689.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(2-phenoxyethyl)acetamide](/img/structure/B11494691.png)
![3-[4-ethoxy-6-(hexylamino)-1,3,5-triazin-2-yl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B11494692.png)
